

# A Comprehensive Spectroscopic Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid

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## Compound of Interest

Compound Name: (R)-1-Benzylpyrrolidine-2-carboxylic acid

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This in-depth technical guide provides a detailed analysis of the key spectroscopic data for **(R)-1-Benzylpyrrolidine-2-carboxylic acid**, a proline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry.<sup>[1][2][3][4]</sup> This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this chiral building block.

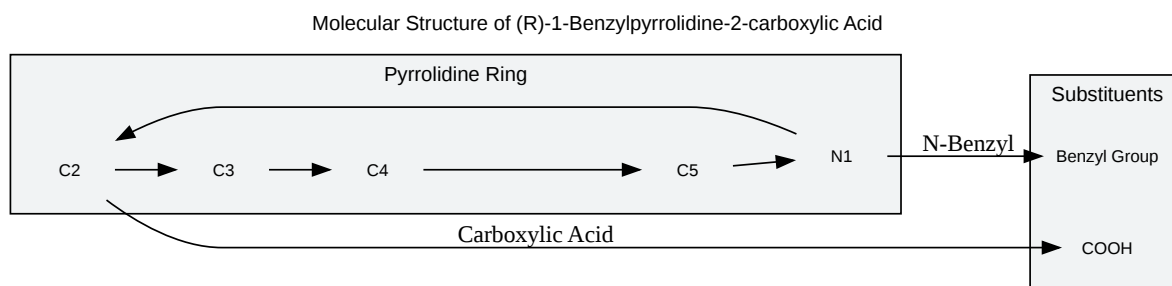
## Introduction: The Significance of (R)-1-Benzylpyrrolidine-2-carboxylic Acid

**(R)-1-Benzylpyrrolidine-2-carboxylic acid**, also known as N-benzyl-D-proline, belongs to a class of amino acid derivatives that serve as versatile scaffolds in the synthesis of complex molecules. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid functional group make it a valuable component in the construction of peptidomimetics, chiral ligands, and pharmacologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

## Molecular Structure and Spectroscopic Correlation

The molecular structure of **(R)-1-Benzylpyrrolidine-2-carboxylic acid** is foundational to understanding its spectroscopic signatures. The key structural features to consider are the

pyrrolidine ring, the N-benzyl group, and the carboxylic acid moiety. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.



Caption: Key functional groups of **(R)-1-Benzylpyrrolidine-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **(R)-1-Benzylpyrrolidine-2-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a wealth of structural information.

## Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-1-Benzylpyrrolidine-2-carboxylic acid** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to <sup>1</sup>H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **(R)-1-Benzylpyrrolidine-2-carboxylic acid** will exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the benzyl group, and the carboxylic acid.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	1H
Aromatic (Benzyl - C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.5	Multiplet	5H
Benzylic (-CH <sub>2</sub> -Ph)	3.5 - 4.5	Multiplet (AB quartet)	2H
Pyrrolidine C2-H	3.0 - 3.5	Multiplet	1H
Pyrrolidine C5-H	2.8 - 3.2	Multiplet	2H
Pyrrolidine C3, C4-H	1.8 - 2.4	Multiplet	4H

Interpretation:

- The carboxylic acid proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).<sup>[5][6][7]</sup> This broadness is a result of hydrogen bonding and exchange with trace amounts of water.
- The aromatic protons of the benzyl group will appear as a complex multiplet between 7.2 and 7.5 ppm.
- The benzylic protons are diastereotopic due to the adjacent chiral center (C2) and are expected to appear as an AB quartet, though this may be a more complex multiplet.

- The protons on the pyrrolidine ring will be in the aliphatic region, with the proton at the chiral center (C2-H) being deshielded by the adjacent carboxylic acid and nitrogen atom. The protons on C5 are adjacent to the nitrogen, while the C3 and C4 protons are further upfield.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Carbonyl (-COOH)	170 - 185
Aromatic (ipso-C)	135 - 140
Aromatic (ortho, meta, para-C)	125 - 130
Pyrrolidine C2	60 - 70
Benzylic (-CH <sub>2</sub> -Ph)	50 - 60
Pyrrolidine C5	50 - 60
Pyrrolidine C3, C4	20 - 40

Interpretation:

- The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm range.<sup>[5][8]</sup>
- The aromatic carbons of the benzyl group will have distinct chemical shifts, with the ipso-carbon (the one attached to the benzylic CH<sub>2</sub>) being the most deshielded of this group.
- The pyrrolidine carbons are in the aliphatic region, with C2 and C5 being deshielded by the adjacent heteroatoms.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **(R)-1-Benzylpyrrolidine-2-carboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid group.

## Experimental Protocol: IR Data Acquisition

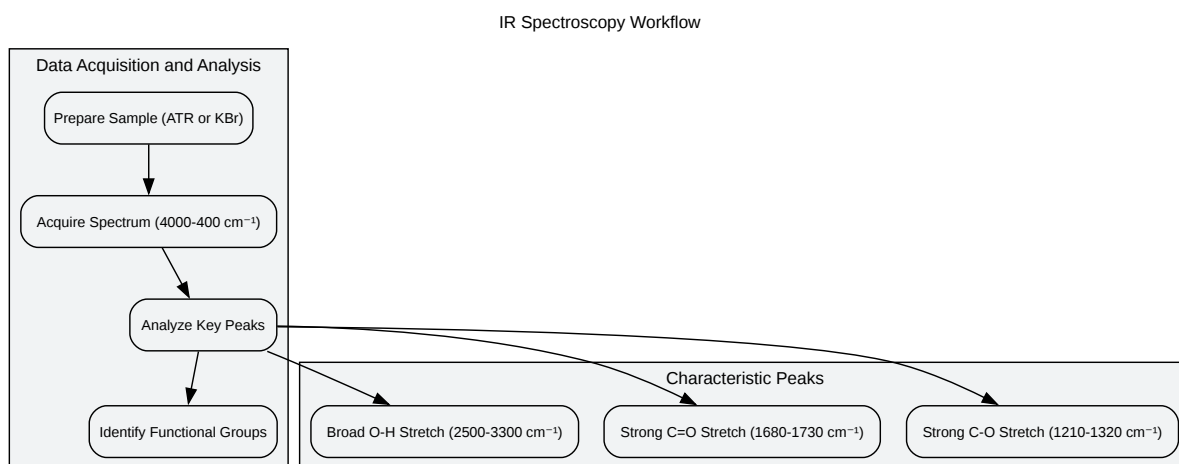
- **Sample Preparation:** The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## IR Spectral Data

Vibrational Mode	Expected Frequency Range ( $\text{cm}^{-1}$ )	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1680 - 1730	Strong, Sharp
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong
O-H Bend (Carboxylic Acid)	900 - 960	Broad, Medium

### Interpretation:

- The most prominent feature of the IR spectrum is the extremely broad O-H stretching vibration from the carboxylic acid, which spans from approximately 2500 to 3300  $\text{cm}^{-1}$ .<sup>[5][6][8][9][10][11]</sup> This broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state.
- A strong, sharp absorption for the carbonyl (C=O) stretch is expected between 1680 and 1730  $\text{cm}^{-1}$ .<sup>[5][6][8][9][10][11]</sup>
- The C-O stretch of the carboxylic acid will appear as a strong band in the 1210-1320  $\text{cm}^{-1}$  region.<sup>[6][9][11]</sup>
- The broad O-H bend around 900-960  $\text{cm}^{-1}$  is also characteristic of carboxylic acid dimers.<sup>[11]</sup>



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Caption: A simplified workflow for IR spectroscopic analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

### Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ).

## MS Spectral Data

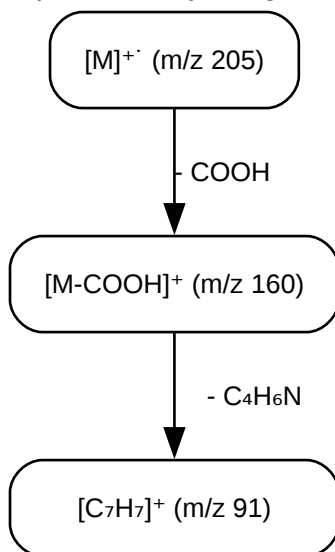
The molecular formula of **(R)-1-Benzylpyrrolidine-2-carboxylic acid** is  $C_{12}H_{15}NO_2$ .<sup>[12]</sup> The calculated molecular weight is approximately 205.25 g/mol.<sup>[12]</sup>

Ion	Expected m/z	Interpretation
$[M+H]^+$	206.11	Molecular ion (protonated)
$[M]^{\cdot+}$	205.11	Molecular ion (radical cation)
$[M-COOH]^+$	160.10	Loss of the carboxylic acid group
$[C_7H_7]^+$	91.05	Benzyl cation (tropylium ion)

### Interpretation:

- The molecular ion peak ( $[M]^{\cdot+}$  or  $[M+H]^+$ ) should be observed at m/z 205 or 206, respectively, confirming the molecular weight of the compound.
- A common fragmentation pathway for carboxylic acids is the loss of the  $-COOH$  group as a radical, leading to a significant peak at m/z 160.
- The base peak in the spectrum is often the benzyl cation (or the rearranged tropylium ion) at m/z 91, resulting from the cleavage of the benzylic C-N bond.

## Mass Spectrometry Fragmentation



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Caption: A plausible fragmentation pathway for **(R)-1-Benzylpyrrolidine-2-carboxylic acid**.

## Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **(R)-1-Benzylpyrrolidine-2-carboxylic acid**. The NMR data elucidates the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid functional group, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important chiral building block in their research and development activities.

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